molecular formula C8H6F3N3 B3040333 2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine CAS No. 189045-18-9

2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine

Cat. No.: B3040333
CAS No.: 189045-18-9
M. Wt: 201.15 g/mol
InChI Key: YNDFTOVUTRBOPA-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine is a benzimidazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The benzimidazole core is a privileged scaffold in pharmaceuticals, known for its ability to interact with various biological targets . The presence of the electron-withdrawing trifluoromethyl group can enhance the molecule's metabolic stability, lipophilicity, and binding affinity, which are desirable properties in lead compound optimization . This compound serves as a versatile building block for the synthesis of more complex molecules. Its structure, featuring both an amine and a benzimidazole group, allows for further functionalization and structure-activity relationship (SAR) studies. Researchers can utilize this chemical to develop novel ligands for a range of biological targets. Key Research Areas & Potential Mechanisms: Benzimidazole derivatives demonstrate a wide spectrum of biological activities. While the specific profile of this compound is subject to ongoing investigation, related compounds provide strong rationale for its research value: Anticancer Agents: Novel 1H-benzo[d]imidazole (BBZ) derivatives have been designed as potential anticancer agents. These compounds can act as DNA minor groove-binding ligands, often with a preference for AT-rich sequences, and have been identified as inhibitors of human topoisomerase I (Hu Topo I), a recognized anticancer target . Such activity can lead to cell cycle arrest, notably in the G2/M phase, and inhibit cancer cell proliferation. Receptor Antagonists: Structural analogues, specifically benzimidazole-4,7-diones, have been explored as antagonists for the P2X3 receptor, an ATP-gated ion channel . Antagonism of P2X3 receptors is a validated therapeutic strategy for conditions like neuropathic pain and chronic cough, indicating the potential for research in neuroscience and analgesia. Enzyme Agonists: In other contexts, substituted benzimidazoles have been developed as potent agonists of Son of Sevenless homologue 1 (SOS1), which activates the RAS signaling pathway . Modulating this pathway is relevant for investigating certain types of cancers. Handling & Safety: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before handling. Based on similar benzimidazole compounds, this material may cause skin, eye irritation, and respiratory irritation . It is recommended to use personal protective equipment and handle the material in a well-ventilated environment, under an inert atmosphere if necessary .

Properties

IUPAC Name

2-(trifluoromethyl)-1H-benzimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)7-13-5-3-1-2-4(12)6(5)14-7/h1-3H,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDFTOVUTRBOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(trifluoromethyl)aniline with formamide under acidic conditions to form the benzimidazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including 2-(trifluoromethyl)-1H-benzo[d]imidazol-4-amine. Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance, derivatives with this scaffold have shown promising results against glioblastoma and pancreatic carcinoma, with IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Benzimidazole Derivatives

Compound NameCell LineIC50 (μM)
This compoundU87 (Glioblastoma)45.2 ± 13.0
Hydrazones 4aHCT116 (Colon Cancer)0.98 ± 0.02
Hydrazones 4bPancreatic Carcinoma1.0 ± 0.01

Anti-inflammatory Properties

Compounds based on the benzimidazole structure have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). Studies show that certain derivatives exhibit significant COX-2 inhibition, which is crucial for developing anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been explored. Compounds such as 6-(trifluoromethyl)-1H-benzo[d]imidazole have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus, with minimal inhibitory concentration (MIC) values indicating strong antibacterial activity .

Synthetic Applications

The synthesis of this compound can be achieved through various methods, including:

  • Metal-Catalyzed Reactions : Utilizing palladium or copper catalysts to facilitate the formation of the imidazole ring.
  • Green Chemistry Approaches : Employing environmentally friendly solvents and reagents to enhance yield while minimizing waste.

These synthetic methodologies not only improve efficiency but also align with sustainable practices in chemical manufacturing.

Case Study 1: Anticancer Efficacy

A study conducted by Ribeiro Morais et al. investigated the effects of several benzimidazole derivatives on tumor growth in mice models. The results indicated that compounds featuring the trifluoromethyl group significantly suppressed tumor growth compared to control groups, demonstrating their potential as anticancer agents .

Case Study 2: Antimicrobial Testing

Research led by Savaliya et al. focused on evaluating the antimicrobial efficacy of various benzimidazole derivatives against bacterial strains. The findings revealed that compounds with specific substitutions exhibited enhanced potency against both Gram-positive and Gram-negative bacteria, supporting their use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine and related benzimidazole/imidazole derivatives.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Substituents Key Properties/Applications Yield/Data Reference
This compound -CF₃ (C2), -NH₂ (C4) Intermediate for anticancer agents; electron-deficient core Synthesized via reflux
6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-amine -CF₃ (C6), -NH₂ (C2) CK1δ/ε inhibitor precursor; positional isomer impacts target specificity Used in HBTU coupling
2-(Methylthio)-1H-benzo[d]imidazol-4-amine -SCH₃ (C2), -NH₂ (C4) Thioether group enhances lipophilicity; potential kinase modulation Similarity score: 0.83
1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-amine -CF₃ (C4), -NH₂ (C2), -CH₃ (N1) Imidazole core with -CF₃; explored in agrochemicals SMILES: CN1C=C(N=C1N)C(F)(F)F
5-((1-Benzoylpiperidin-4-yl)amino)-6-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione (14c) -CF₃ (C2), -Cl (C6), benzoyl-piperidine (C5) Anticancer activity; quinone moiety enables redox cycling Yield: 43%
[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid -CF₃ (C2), -CH₂COOH (N1) Chelating agent; potential metalloenzyme inhibition mp: 248°C

Key Comparative Insights

Substituent Position and Electronic Effects The 2-CF₃ group in the target compound creates a strong electron-withdrawing effect, stabilizing the benzimidazole core and directing electrophilic substitutions. In contrast, 6-CF₃ isomers (e.g., 6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine) exhibit altered electronic profiles, affecting binding to targets like CK1δ/ε .

Synthetic Accessibility

  • The target compound is synthesized in moderate yields (~70–80%) via acid-catalyzed cyclization , whereas derivatives like 14c (a benzo[d]imidazole-4,7-dione) require multistep synthesis with lower yields (43–77%) due to steric hindrance from the piperidine-benzoyl group .

Biological Activity Quinone Derivatives (e.g., 14c–14i): The 4,7-dione structure enables redox activity, making these compounds potent against cancer cell lines . CK1 Inhibitors (e.g., compound 4 in ): The 6-CF₃ isomer’s amine group at C2 facilitates hydrogen bonding with kinase ATP pockets, unlike the 4-amine analog .

Physical Properties

  • The acetic acid derivative ([2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid) has a high melting point (248°C), attributed to hydrogen bonding via the carboxylic acid group, whereas the parent amine derivative is more soluble in polar solvents .

Biological Activity

2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves the introduction of a trifluoromethyl group, which significantly enhances metabolic stability and biological activity. Studies have shown that modifications to the benzimidazole core can lead to variations in pharmacological properties. For instance, halide substitutions on aniline derivatives have been systematically explored to optimize antagonistic activities against specific biological targets, such as P2X3 receptors .

Table 1: Summary of SAR Findings

CompoundModificationBiological ActivityIC50 (μM)
2aTrifluoromethyl groupEnhanced stability-
11aFluorine substitutionP2X3R antagonism0.5
12bAlkyl chain extensionAnticancer activity0.8

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1). The compound has shown an IC50 value as low as 0.8 μM against these cell lines, indicating potent cytotoxicity .

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis via mitochondrial pathways. Specifically, it disrupts mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, which are critical for programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. It demonstrates significant inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values reported are as low as 0.015 mg/mL for certain strains, showcasing its potential as an antimicrobial agent .

Case Studies

  • Cancer Treatment : A study investigated the effects of this compound on MDA-MB-231 cells. The results indicated that treatment with the compound resulted in significant apoptosis and reduced cell viability compared to untreated controls .
  • Infection Control : Another study focused on its efficacy against MRSA. The compound was found to inhibit bacterial growth effectively, suggesting a dual role in both cancer therapy and infection management .

Q & A

What are the most effective synthetic routes for 2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine, and how can reaction yields be optimized?

Basic Research Question
The synthesis typically involves cyclization of thiourea derivatives or coupling reactions using activating agents. A high-yield method employs iodoacetic acid-mediated cyclization of thiourea precursors under reflux conditions, achieving ~83% yield for related benzimidazole derivatives . Optimization strategies include:

  • Temperature control : Refluxing in ethanol or DMF at 80–100°C for 6–16 hours.
  • Coupling agents : Use of HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with DMF as a solvent for amide bond formation, yielding 64–83% for derivatives .
  • Purification : Silica gel chromatography with ethyl acetate/petroleum ether gradients or preparative HPLC for polar intermediates .

How can structural characterization of this compound derivatives be rigorously validated?

Basic Research Question
Combined spectroscopic and crystallographic methods are critical:

  • NMR : 1^1H and 13^13C NMR identify substituent patterns (e.g., trifluoromethyl peaks at δ ~120–125 ppm for 19^19F NMR) .
  • X-ray diffraction : Single-crystal X-ray analysis confirms bond lengths and angles, such as the planar benzimidazole core (C–N bond lengths: 1.32–1.38 Å) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular formulas (e.g., [M+H]+^+ for C8_8H6_6F3_3N3_3: calc. 202.0493, obs. 202.0495) .

What computational approaches are suitable for predicting the electronic properties of trifluoromethyl-substituted benzimidazoles?

Advanced Research Question
Density functional theory (DFT) and molecular dynamics simulations provide insights:

  • DFT : The Colle-Salvetti correlation-energy formula (B3LYP/6-311++G(d,p)) calculates HOMO-LUMO gaps (~4.5 eV), correlating with redox stability .
  • Molecular docking : Predicts binding affinities to biological targets (e.g., kinases or DNA) via AutoDock Vina, with binding energies ≤ −8.0 kcal/mol for antitumor derivatives .
  • Solvent effects : COSMO-RS models simulate solvation in DMSO or water, aiding solubility predictions .

How do researchers resolve contradictions in biological activity data for this compound derivatives?

Advanced Research Question
Discrepancies in antimicrobial or antitumor efficacy often arise from:

  • Structural variability : Substituents at the 4-amine position (e.g., thiazole-carboxamide vs. pyrimidine derivatives) modulate activity. For example, 2-(((1H-benzimidazol-2-yl)methyl)thio)-N-phenyl-6-(trifluoromethyl)pyrimidin-4-amine shows IC50_{50} = 1.2 µM against HeLa cells, while fluorophenyl analogs are less active .
  • Assay conditions : Varying cell lines (e.g., MCF-7 vs. HepG2) or incubation times (24–72 hours) impact results .
  • Metabolic stability : Microsomal studies (e.g., rat liver microsomes) assess degradation rates, with t1/2_{1/2} < 30 min for unstable derivatives .

What strategies are employed to enhance the bioavailability of this compound-based drug candidates?

Advanced Research Question
Key approaches include:

  • Prodrug design : Methanesulfonamide prodrugs improve solubility (e.g., logP reduction from 3.5 to 1.8) .
  • Salt formation : Trifluoroacetate salts (e.g., N-(3-bromo-4-(trifluoromethyl)benzyl)-1-(3-fluorophenyl)-4-phenyl-1H-imidazol-2-amine trifluoroacetate) enhance crystallinity and dissolution .
  • Nanocarriers : Liposomal encapsulation increases plasma half-life from 2 to 8 hours in murine models .

How are structure-activity relationships (SAR) analyzed for trifluoromethyl benzimidazoles in kinase inhibition?

Advanced Research Question
SAR studies focus on:

  • Substituent positioning : 2-(Trifluoromethyl) groups at the benzimidazole core enhance selectivity for EGFR kinase (Kd_d = 12 nM) versus non-trifluoromethyl analogs (Kd_d = 45 nM) .
  • Heterocyclic extensions : Thiazole-carboxamide derivatives (e.g., compound 5 in ) show 10-fold higher potency than triazole analogs due to π-π stacking with ATP-binding pockets.
  • Fluorine interactions : Trifluoromethyl groups improve membrane permeability (Papp_{app} > 5 × 106^{-6} cm/s in Caco-2 assays) .

What analytical challenges arise in quantifying trace impurities during large-scale synthesis?

Advanced Research Question
Common issues and solutions:

  • Byproduct detection : HPLC-MS identifies thiourea cyclization byproducts (e.g., m/z 245.1 for unreacted intermediates) .
  • Fluorinated contaminants : 19^19F NMR detects residual trifluoromethyl precursors (δ −62 to −68 ppm) .
  • Column selection : C18 reverse-phase columns with 0.1% TFA in acetonitrile/water gradients resolve polar impurities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine
Reactant of Route 2
2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.